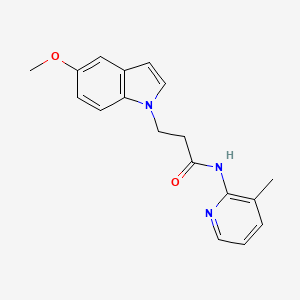
3-(4-Methylphenyl)-1,2-benzoxazol-6-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-1,2-benzoxazol-6-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 4-methylphenyl group and a 2-fluorobenzoate ester. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,2-benzoxazol-6-yl 2-fluorobenzoate typically involves the following steps:
-
Formation of Benzoxazole Core: : The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative. For instance, o-aminophenol can react with 4-methylbenzoic acid under acidic conditions to form 3-(4-methylphenyl)-1,2-benzoxazole.
-
Esterification: : The benzoxazole derivative is then esterified with 2-fluorobenzoic acid. This reaction can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The fluorine atom on the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 3-(4-Carboxyphenyl)-1,2-benzoxazol-6-yl 2-fluorobenzoate.
Reduction: 3-(4-Methylphenyl)-1,2-benzoxazol-6-yl 2-fluorobenzyl alcohol.
Substitution: 3-(4-Methylphenyl)-1,2-benzoxazol-6-yl 2-(substituted)benzoate.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Methylphenyl)-1,2-benzoxazol-6-yl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological studies due to its benzoxazole core, which is known for its bioactivity. It can be used in the development of fluorescent probes or as a ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological properties. Benzoxazole derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the manufacture of specialty chemicals and materials, particularly those requiring specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,2-benzoxazol-6-yl 2-fluorobenzoate depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The benzoxazole ring can intercalate with DNA, potentially affecting gene expression. The fluorobenzoate moiety can enhance the compound’s binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1,2-benzoxazole: Lacks the fluorobenzoate ester, making it less versatile in certain reactions.
2-Fluorobenzoic acid: A simpler molecule that can be used as a precursor in the synthesis of more complex compounds.
4-Methylphenyl 2-fluorobenzoate: Does not contain the benzoxazole ring, limiting its bioactivity.
Uniqueness
3-(4-Methylphenyl)-1,2-benzoxazol-6-yl 2-fluorobenzoate is unique due to the combination of the benzoxazole core and the fluorobenzoate ester
Properties
Molecular Formula |
C21H14FNO3 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-1,2-benzoxazol-6-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C21H14FNO3/c1-13-6-8-14(9-7-13)20-17-11-10-15(12-19(17)26-23-20)25-21(24)16-4-2-3-5-18(16)22/h2-12H,1H3 |
InChI Key |
IHPGNNSNXVUUIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11139476.png)
![1,3,6-trimethyl-N~4~-(4-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11139489.png)
![(2E)-2-(2,4-dimethoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11139500.png)
![(2Z)-3-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11139504.png)
![2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139506.png)
![2-[2-(morpholin-4-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11139522.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11139525.png)
![4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3,4-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11139530.png)

![{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-benzylcarboxamide](/img/structure/B11139539.png)
![methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate](/img/structure/B11139546.png)
![(2Z)-6-[(4-chlorobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B11139549.png)
![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11139567.png)
![6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11139568.png)
